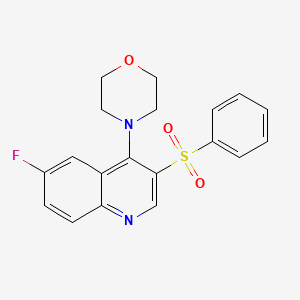

3-(Benzenesulfonyl)-6-fluoro-4-(morpholin-4-yl)quinoline

Beschreibung

3-(Benzenesulfonyl)-6-fluoro-4-(morpholin-4-yl)quinoline is a quinoline derivative characterized by a benzenesulfonyl group at position 3, a fluorine atom at position 6, and a morpholine ring at position 4 of the quinoline scaffold. The presence of fluorine and sulfonyl groups in this compound suggests enhanced electronic and steric properties, which may improve binding affinity to biological targets . The morpholine substituent, a common pharmacophore in medicinal chemistry, is hypothesized to contribute to solubility and target interactions .

Eigenschaften

IUPAC Name |

4-[3-(benzenesulfonyl)-6-fluoroquinolin-4-yl]morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN2O3S/c20-14-6-7-17-16(12-14)19(22-8-10-25-11-9-22)18(13-21-17)26(23,24)15-4-2-1-3-5-15/h1-7,12-13H,8-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDIBKXCYFRAXJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=CC=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzenesulfonyl)-6-fluoro-4-(morpholin-4-yl)quinoline typically involves multiple steps. One common method starts with the preparation of 2-chloroquinoline-3-carbaldehyde, which is then subjected to substitution reactions with morpholine in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) to yield 2-(morpholin-4-yl)quinoline-3-carbaldehyde . This intermediate is further reacted with benzenesulfonyl chloride and a fluorinating agent under controlled conditions to obtain the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Benzenesulfonyl)-6-fluoro-4-(morpholin-4-yl)quinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at positions activated by the electron-withdrawing groups.

Common Reagents and Conditions

Oxidation: KMnO₄ in acidic or basic medium.

Reduction: NaBH₄ in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can lead to the formation of partially or fully reduced quinoline derivatives.

Wissenschaftliche Forschungsanwendungen

3-(Benzenesulfonyl)-6-fluoro-4-(morpholin-4-yl)quinoline has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 3-(Benzenesulfonyl)-6-fluoro-4-(morpholin-4-yl)quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For instance, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Quinoline derivatives with structural similarities to 3-(benzenesulfonyl)-6-fluoro-4-(morpholin-4-yl)quinoline are explored below, focusing on molecular properties, substituent effects, and biological activities.

Table 1: Structural and Molecular Comparison

*Note: The molecular formula for the target compound can be inferred as C₁₉H₁₆FN₂O₃S based on analogs in .

Key Observations:

Substituent Effects on Molecular Weight: Replacement of morpholinyl (target) with pyrrolidinyl (C769-0003) reduces molecular weight (Δ = ~62 g/mol), while substituting with phenylpiperazinyl (C769-1070) increases it (Δ = ~107 g/mol) . Methylation of the benzenesulfonyl group (BF23085) adds ~32 g/mol compared to the non-methylated target compound .

Role of Fluorine: Fluorine at position 6 is a critical feature in antiviral quinolines. Analogs with 6-fluoro substitutions, such as 4-((1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl)methoxy)-6-fluoro-2-(trifluoromethyl)quinoline, exhibit high selectivity indices (SI > 10) against SARS-CoV-2 due to enhanced electronegativity and metabolic stability .

Impact of Heterocyclic Amines: Morpholinyl (target) and phenylpiperazinyl (C769-1070) substituents introduce distinct steric and electronic profiles. Morpholine’s oxygen atom may improve solubility, while phenylpiperazine’s aromaticity could enhance π-π stacking in target binding .

Biological Activity Trends: Benzenesulfonyl-containing quinolines (e.g., BF23085) are hypothesized to inhibit enzymes like kinases or viral proteases via sulfonyl group interactions . Morpholinyl derivatives, such as the antineoplastic agent uplarafenibum (a quinoxaline analog), demonstrate the therapeutic relevance of this substituent in drug design .

Biologische Aktivität

3-(Benzenesulfonyl)-6-fluoro-4-(morpholin-4-yl)quinoline is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on a comprehensive analysis of recent studies.

Chemical Structure and Synthesis

The compound features a quinoline core with a benzenesulfonyl group and a morpholine ring, contributing to its unique pharmacological profile. The general structure can be represented as follows:

Synthesis Overview:

- Formation of Quinoline Core: Typically synthesized through a Pfitzinger reaction involving isatin derivatives.

- Fluorination: Introduction of the fluorine atom via electrophilic fluorination.

- Sulfonylation: Attachment of the benzenesulfonyl group using sulfonyl chlorides under basic conditions.

Antimicrobial Properties

Recent studies have highlighted the compound's potential as an antimicrobial agent. Its structure allows it to interact with various biological targets, leading to notable antibacterial and antifungal activities.

- Antitubercular Activity: Quinoline derivatives are known for their effectiveness against Mycobacterium tuberculosis. Compounds similar to this compound have shown promising results in inhibiting bacterial growth, with minimum inhibitory concentrations (MIC) comparable to established antitubercular drugs like isoniazid and pyrazinamide .

| Compound | MIC (μM) | Reference Drug | Comparison |

|---|---|---|---|

| This compound | 12.23 | Isoniazid | 2x more potent |

| Similar Quinoline Derivative | 6.68 | Isoniazid | 2x more potent |

Enzyme Inhibition

The compound has been investigated for its enzyme inhibitory properties, particularly against enzymes involved in inflammatory pathways.

- Tyrosinase Inhibition: In vitro studies have indicated that related compounds exhibit significant tyrosinase inhibitory activity, which is crucial for developing treatments for hyperpigmentation disorders .

Anticancer Activity

Quinoline derivatives are also recognized for their anticancer potential. The presence of the morpholine ring enhances the compound's ability to modulate various signaling pathways involved in cancer progression.

- Mechanism of Action: The proposed mechanism involves the inhibition of specific kinases and other enzymes that regulate cell proliferation and survival, making these compounds candidates for further development in cancer therapy .

Case Studies

-

Study on Antitubercular Activity:

A series of quinoline derivatives were synthesized and tested against M. tuberculosis. The study found that modifications to the benzenesulfonyl group significantly affected the activity, with certain substitutions leading to enhanced potency . -

Enzyme Inhibition Study:

A recent investigation into the enzyme inhibition capabilities of quinoline derivatives revealed that modifications at the morpholine position could lead to increased efficacy against target enzymes involved in inflammatory processes .

Q & A

Basic Research Questions

Q. What are the critical synthetic challenges in preparing 3-(Benzenesulfonyl)-6-fluoro-4-(morpholin-4-yl)quinoline, and how can reaction conditions be optimized?

- Answer : The synthesis involves multi-step reactions, including sulfonylation, fluorination, and morpholine incorporation. A key challenge is regioselectivity during the sulfonylation step, where competing reactions at other quinoline positions may occur. Optimization strategies include:

- Using anhydrous conditions and Lewis acid catalysts (e.g., AlCl₃) to enhance sulfonyl group attachment at position 3 .

- Employing microwave-assisted synthesis to improve fluorination efficiency at position 6 while minimizing side products .

- Monitoring reaction progress via HPLC-MS to isolate intermediates and adjust stoichiometry dynamically.

Q. How do the benzenesulfonyl and morpholin-4-yl substituents influence the compound’s physicochemical properties?

- Answer :

- Benzenesulfonyl group : Enhances lipophilicity and potential target binding affinity via π-π stacking interactions. It may also reduce metabolic degradation by blocking cytochrome P450 oxidation sites .

- Morpholin-4-yl group : Improves aqueous solubility due to its polar tertiary amine, facilitating bioavailability. It can also act as a hydrogen bond acceptor, influencing receptor selectivity .

- Table 1 : Substituent Effects on Key Properties

| Substituent | Position | Impact on Property | Reference |

|---|---|---|---|

| Benzenesulfonyl | 3 | ↑ Lipophilicity, ↑ Binding affinity | |

| Morpholin-4-yl | 4 | ↑ Solubility, ↑ Target selectivity | |

| Fluoro | 6 | ↑ Metabolic stability |

Advanced Research Questions

Q. How can conformational ambiguities in the crystal structure be resolved using ring puckering analysis and SHELX refinement?

- Answer :

- Ring puckering analysis : Apply Cremer-Pople coordinates to quantify non-planarity in the quinoline ring and morpholine moiety. This method defines puckering amplitude (𝑞) and phase angles (𝜃) to distinguish envelope, twist, or chair conformations .

- SHELX refinement : Use SHELXL for high-resolution crystallographic refinement. Key steps include:

- Assigning anisotropic displacement parameters to heavy atoms (S, F) to model thermal motion accurately.

- Validating hydrogen bonding networks using Fourier difference maps to resolve electron density ambiguities .

- Table 2 : Crystallographic Parameters from SHELX Refinement

| Parameter | Application | Reference |

|---|---|---|

| R-factor | Measures data accuracy (target < 0.05) | |

| Puckering amplitude | Quantifies ring distortion (e.g., 𝑞 = 0.3Å) |

Q. What methodologies are recommended for analyzing electronic effects of the benzenesulfonyl group on the quinoline core?

- Answer :

- Computational modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and identify electron-deficient regions induced by the sulfonyl group.

- Spectroscopic analysis : Use UV-Vis spectroscopy to monitor charge-transfer transitions, and compare with analogs lacking the sulfonyl group .

- X-ray photoelectron spectroscopy (XPS) : Measure binding energies of sulfur 2p orbitals to assess electron-withdrawing effects .

Q. How can researchers resolve discrepancies in bioactivity data between this compound and chloroquine-like analogs?

- Answer :

- Structure-activity relationship (SAR) studies : Synthesize analogs with systematic substitutions (e.g., replacing morpholine with piperazine) and compare IC₅₀ values against malaria parasites or cancer cell lines .

- Mechanistic assays : Conduct competitive binding assays with DNA or heme targets to evaluate if the sulfonyl group alters interaction modes compared to chloroquine .

- Data normalization : Use standardized protocols (e.g., fixed cell lines, consistent assay temperatures) to minimize experimental variability .

Key Notes for Methodological Rigor

- Crystallography : Always cross-validate SHELX-refined structures with Hirshfeld surface analysis to confirm intermolecular interactions .

- Synthesis : Prioritize reaction monitoring via in situ IR spectroscopy to detect intermediate formation and optimize yields .

- Biological evaluation : Include positive controls (e.g., known quinoline-based drugs) and replicate experiments across multiple cell lines to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.